molecular formula C24H20ClN5OS B11981299 N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11981299
M. Wt: 462.0 g/mol
InChI Key: AEBZSPGVNXBVGS-YZSQISJMSA-N
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Description

N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a 4-chlorophenyl group, a 4,5-diphenyl-4H-1,2,4-triazol-3-yl group, and an acetohydrazide moiety

Preparation Methods

The synthesis of N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone. This intermediate is then reacted with 4,5-diphenyl-1,2,4-triazole-3-thiol in the presence of an appropriate base, such as triethylamine, to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Chemical Reactions Analysis

N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety to the corresponding hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include the use of solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids or bases .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity may be due to the inhibition of enzymes critical for cell proliferation .

Comparison with Similar Compounds

N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:

    N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different chemical reactivity and biological activity.

    N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C24H20ClN5OS

Molecular Weight

462.0 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H20ClN5OS/c1-17(18-12-14-20(25)15-13-18)26-27-22(31)16-32-24-29-28-23(19-8-4-2-5-9-19)30(24)21-10-6-3-7-11-21/h2-15H,16H2,1H3,(H,27,31)/b26-17+

InChI Key

AEBZSPGVNXBVGS-YZSQISJMSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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